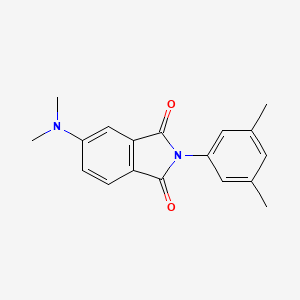
1H-Isoindole-1,3(2H)-dione, 5-(dimethylamino)-2-(3,5-dimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethylamino)-2-(3,5-dimethylphenyl)isoindoline-1,3-dione is an organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a dimethylamino group and a dimethylphenyl group attached to an isoindoline-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-(3,5-dimethylphenyl)isoindoline-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phthalic anhydride, 3,5-dimethylaniline, and dimethylamine.
Condensation Reaction: Phthalic anhydride reacts with 3,5-dimethylaniline in the presence of a suitable catalyst to form an intermediate product.
Cyclization: The intermediate undergoes cyclization to form the isoindoline-1,3-dione core.
Dimethylation: Finally, the dimethylamino group is introduced through a reaction with dimethylamine.
Industrial Production Methods
In an industrial setting, the production of 5-(Dimethylamino)-2-(3,5-dimethylphenyl)isoindoline-1,3-dione may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and cyclization reactions efficiently.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)-2-(3,5-dimethylphenyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated isoindoline derivatives.
Scientific Research Applications
5-(Dimethylamino)-2-(3,5-dimethylphenyl)isoindoline-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)-2-(3,5-dimethylphenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(Dimethylamino)-2-phenylisoindoline-1,3-dione: Lacks the dimethyl groups on the phenyl ring.
5-(Dimethylamino)-2-(4-methylphenyl)isoindoline-1,3-dione: Has a single methyl group on the phenyl ring.
5-(Dimethylamino)-2-(3,4-dimethylphenyl)isoindoline-1,3-dione: Dimethyl groups are positioned differently on the phenyl ring.
Uniqueness
5-(Dimethylamino)-2-(3,5-dimethylphenyl)isoindoline-1,3-dione is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
651733-77-6 |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
5-(dimethylamino)-2-(3,5-dimethylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H18N2O2/c1-11-7-12(2)9-14(8-11)20-17(21)15-6-5-13(19(3)4)10-16(15)18(20)22/h5-10H,1-4H3 |
InChI Key |
PHSOBZUZCJMSKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















